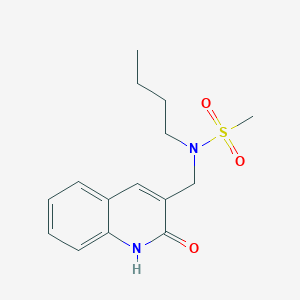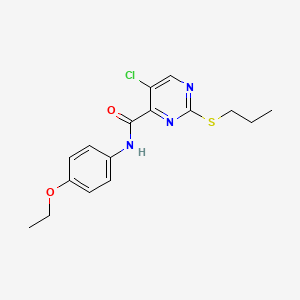
N-Butyl-N-(2-hydroxy-quinolin-3-ylmethyl)-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide is a synthetic organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Alkylation: The N-butyl group is introduced via alkylation reactions using butyl halides.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide
- N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]butyramide
- N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-butyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-9-17(21(2,19)20)11-13-10-12-7-5-6-8-14(12)16-15(13)18/h5-8,10H,3-4,9,11H2,1-2H3,(H,16,18) |
InChI Key |
OYNDOQYTHODUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11412392.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11412394.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412402.png)
![5,7-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412404.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11412408.png)
![N-[(4-methoxyphenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412410.png)
![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412413.png)
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412418.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11412432.png)
![4-bromo-N-(imidazo[2,1-b]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B11412435.png)
![3-(4-fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412441.png)
![2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide](/img/structure/B11412443.png)
